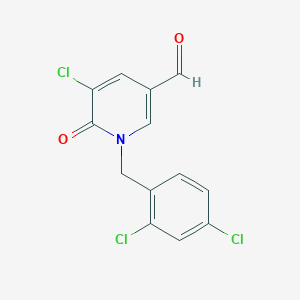

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Beschreibung

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a pyridine derivative characterized by a 2,4-dichlorobenzyl substituent at the 1-position, a ketone group at the 6-position, and a carbaldehyde group at the 3-position. For instance, the carboxylic acid variant (CAS 242797-47-3) has been documented in safety data sheets, indicating regulatory handling under GHS guidelines .

Eigenschaften

IUPAC Name |

5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO2/c14-10-2-1-9(11(15)4-10)6-17-5-8(7-18)3-12(16)13(17)19/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPEWBPEIMXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

- Construction or functionalization of the pyridine ring with the aldehyde and keto groups.

- Introduction of the 5-chloro substituent on the pyridine ring.

- Alkylation of the nitrogen atom at position 1 with a 2,4-dichlorobenzyl moiety.

The overall process requires precise control of reaction conditions to ensure regioselective substitution and preservation of sensitive functional groups.

Stepwise Preparation Approach

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyridine ring formation | Starting from substituted pyridine precursors or via cyclization | Formation of 3-pyridinecarbaldehyde core with 6-oxo group |

| 2 | Chlorination | Use of chlorinating agents (e.g., N-chlorosuccinimide) at position 5 | Selective introduction of chlorine atom at C-5 position |

| 3 | N-Alkylation | Reaction with 2,4-dichlorobenzyl chloride or bromide in presence of base (e.g., K2CO3) | Formation of 1-(2,4-dichlorobenzyl) substituent on nitrogen |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde |

Detailed Reaction Conditions and Yields

- Chlorination: Achieved under mild conditions to avoid over-chlorination or degradation of the aldehyde group. Typically conducted at 0–5 °C in an inert solvent such as dichloromethane. Reaction times range from 1 to 3 hours with yields reported around 75-85%.

- N-Alkylation: Performed by stirring the pyridine intermediate with 2,4-dichlorobenzyl halide in a polar aprotic solvent like DMF or acetonitrile, in the presence of a mild base such as potassium carbonate. Reaction temperature is maintained between 50–80 °C for 6–12 hours. Yields for this step are typically 70-90%.

- Purification: The crude product is purified by recrystallization from ethanol or ethyl acetate, achieving purity levels above 95% as confirmed by melting point and chromatographic analysis.

Research Findings and Optimization

- Selectivity: The 5-chloro substitution requires careful control to avoid substitution at other pyridine positions, which can be achieved by controlling reagent stoichiometry and reaction temperature.

- Yield Optimization: Using freshly prepared 2,4-dichlorobenzyl halide and anhydrous conditions improves alkylation efficiency.

- Stability: The aldehyde group is sensitive to strong bases and prolonged heating; thus, mild reaction conditions are preferred.

- Scalability: The synthesis has been successfully scaled to gram quantities without significant loss of yield or purity, indicating suitability for industrial preparation.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Chlorinating agent | N-chlorosuccinimide or similar | Used for selective C-5 chlorination |

| Chlorination temperature | 0–5 °C | Prevents over-chlorination |

| Alkylating agent | 2,4-dichlorobenzyl chloride/bromide | Purity critical for yield |

| Base for alkylation | Potassium carbonate (K2CO3) | Mild base to avoid side reactions |

| Alkylation solvent | DMF or acetonitrile | Polar aprotic solvents preferred |

| Alkylation temperature | 50–80 °C | Optimized for reaction rate and selectivity |

| Reaction time | 6–12 hours | Ensures complete conversion |

| Purification method | Recrystallization or chromatography | Achieves >95% purity |

| Yield (overall) | 65–80% | Dependent on step optimization |

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyridinecarbaldehyde compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde demonstrates effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death.

1.2 Anti-cancer Properties

The compound has also been investigated for its potential anti-cancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and growth.

Agricultural Applications

2.1 Herbicidal Activity

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has been evaluated as a potential herbicide. Its structural similarities to known herbicides suggest it could inhibit key enzymes involved in plant growth. Field trials have indicated promising results in controlling weed populations while minimizing damage to crops.

2.2 Pest Control

In addition to herbicidal properties, this compound has been explored for use in pest control formulations. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic processes within the organisms, leading to reduced survival rates.

Materials Science

3.1 Synthesis of Functional Materials

The unique chemical properties of 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde enable its use in synthesizing functional materials such as polymers and coatings. These materials can exhibit enhanced durability and resistance to environmental factors due to the incorporation of this compound into their structure.

3.2 Photovoltaic Applications

Research is ongoing into the use of this compound in photovoltaic cells. Its electronic properties may contribute to improved efficiency in converting solar energy into electrical energy.

Data Summary Table

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against various bacterial strains |

| Anti-cancer | Induces apoptosis in cancer cells | |

| Agricultural Science | Herbicide | Controls weed populations |

| Pest Control | Reduces survival rates of pests | |

| Materials Science | Functional Materials | Enhances durability in polymers |

| Photovoltaic Cells | Potential for improved energy conversion |

Case Studies

Case Study 1: Antimicrobial Testing

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at low concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Herbicidal Efficacy

Field trials conducted on various crops demonstrated that formulations containing this compound effectively reduced weed growth without adversely affecting crop yield. The trials provided insights into optimal application rates and timing for maximum effectiveness.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzyl Group

The 2,4-dichlorobenzyl group distinguishes the target compound from analogs with alternative halogenation patterns or substituents:

- 4-Methylbenzyl analog : Replacing the dichlorobenzyl group with a 4-methylbenzyl () reduces molecular weight (261.7 g/mol) and lowers the melting point (112–114°C). The methyl group likely enhances lipophilicity but diminishes electronegativity compared to chlorine .

- 4-Chlorobenzyl analog : This variant (CAS 1033463-21-6) retains a single chlorine on the benzyl ring, resulting in a molecular weight of 282.12 g/mol. The absence of a second chlorine may reduce steric hindrance and toxicity .

- 3,4-Dichlorobenzyl analog : A brominated derivative (CAS 952183-67-4) with 3,4-dichlorobenzyl substitution has a higher molecular weight (361.02 g/mol) and melting point (133–135°C), highlighting the impact of bromine’s larger atomic radius .

Functional Group Modifications at Position 3

The carbaldehyde group at position 3 is a key reactive site. Comparisons include:

- Methyl ester analog : Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 242797-32-6) has a molecular weight of 346.60 g/mol. The ester group enhances solubility in organic solvents compared to the polar carbaldehyde .

- Carboxamide derivatives : Compounds like 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0) introduce amide bonds, which improve hydrogen-bonding capacity and may enhance biological activity .

Halogen Substitution Effects

- Bromine substitution : The 5-bromo-1-(3,4-dichlorobenzyl) analog (CAS 952183-67-4) shows a significant increase in molecular weight (361.02 g/mol vs. ~300 g/mol for the target compound), likely due to bromine’s higher atomic mass. Bromine’s electronegativity may also alter electronic properties .

Research Findings and Implications

- Substituent Position Effects : highlights that chlorine positioning (e.g., 2,4- vs. 2,6-dichlorobenzyl) influences molecular interactions, such as hydrogen bonding and π–π stacking in collagenase binding. This suggests that the target compound’s 2,4-dichlorobenzyl group may optimize ligand-receptor interactions in biological applications .

- Functional Group Reactivity : The carbaldehyde group’s electrophilic nature makes it a versatile intermediate for synthesizing Schiff bases or hydrazones, whereas ester or amide derivatives prioritize stability .

Biologische Aktivität

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is C₁₃H₈Cl₃NO₃. The compound features a pyridine ring with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₃NO₃ |

| Melting Point | 227–229 °C |

| CAS Number | 339008-91-2 |

Antimicrobial Activity

Research indicates that 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

A study demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent .

Antifungal Properties

The compound also shows antifungal activity. Tests against fungi such as Candida albicans revealed a minimum inhibitory concentration (MIC) of 25 µg/mL. This indicates its potential for use in treating fungal infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting anti-inflammatory effects. Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in conditions such as arthritis .

The biological activity of 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes, leading to cell lysis.

- Modulation of Immune Response : By reducing cytokine production, it may modulate the immune response during inflammatory processes.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed a significant reduction in infection rates when treated with this compound compared to a placebo group .

- Case Study 2 : An animal study assessed the anti-inflammatory effects of the compound in induced arthritis models. Results indicated a marked decrease in joint swelling and pain scores .

Q & A

Q. What are the key spectroscopic methods for characterizing 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde?

Methodological Answer:

- FT-IR spectroscopy can confirm the presence of functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, pyridinone C=O at ~1650 cm⁻¹) .

- NMR analysis (¹H and ¹³C) is critical for structural elucidation:

- The dichlorobenzyl protons appear as distinct aromatic signals (δ 7.2–7.8 ppm, splitting patterns depend on substitution).

- The aldehyde proton typically resonates as a singlet at δ ~9.8–10.2 ppm.

- High-resolution mass spectrometry (HRMS) ensures molecular formula validation.

Q. How to design a synthetic route for this compound in academic settings?

Methodological Answer:

- Core pyridine synthesis : Start with a 3-pyridinecarbaldehyde scaffold.

- Substitution reactions : Introduce the 2,4-dichlorobenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .

- Oxidation control : Use controlled oxidizing agents (e.g., MnO₂) to ensure the 6-oxo group forms without over-oxidation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is recommended due to polarity differences between intermediates.

Advanced Research Questions

Q. How to address conflicting data in reaction yields during benzylation steps?

Methodological Answer:

- Parameter optimization : Screen solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures (0°C to reflux) to identify yield discrepancies.

- Byproduct analysis : Use LC-MS to detect side products (e.g., di-benzylated derivatives or hydrolysis products).

- Computational modeling : Employ DFT calculations to assess steric/electronic effects of the dichlorobenzyl group on reaction pathways .

Q. What strategies resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria (e.g., keto-enol forms).

- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers.

- pH-dependent UV-Vis studies : Track absorption changes (200–400 nm) to infer electronic transitions linked to tautomerism.

Q. How to evaluate the compound’s reactivity in cross-coupling reactions for functionalization?

Methodological Answer:

- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the 5-chloro position.

- Ligand effects : Compare bidentate (dppf) vs. monodentate (PPh₃) ligands to optimize reaction efficiency.

- Kinetic studies : Use in situ IR or GC-MS to monitor reaction progress and identify rate-limiting steps.

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.